molecular formula C4H7BN2O3 B1396527 5-Pyrimidyl boronic acid hydrate CAS No. 696602-91-2

5-Pyrimidyl boronic acid hydrate

Cat. No.: B1396527
CAS No.: 696602-91-2
M. Wt: 141.92 g/mol
InChI Key: LYFNYAJLYNQEBC-UHFFFAOYSA-N
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Description

5-Pyrimidyl boronic acid hydrate is an organoboron compound that features a pyrimidine ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic acid group allows it to form stable complexes with diols, making it useful in various applications including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidyl boronic acid hydrate typically involves the bromine-lithium exchange reaction on 5-bromopyrimidine, followed by reaction with triisopropyl borate. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 5-Pyrimidyl boronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. For example, in enzyme inhibition, the boronic acid group can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity .

Biological Activity

5-Pyrimidyl boronic acid hydrate (C4_4H7_7BN2_2O3_3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in cancer treatment, antiviral properties, and its role as a boronic acid in various biochemical assays.

This compound is characterized by its boronic acid functional group, which allows it to engage in reversible covalent interactions with diols and other nucleophiles. This property is pivotal in its use as a sensor and in drug development.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from pyrimidines have been shown to inhibit cancer cell growth effectively. In vitro studies reported IC50_{50} values indicating that this compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)0.87 - 12.91
MDA-MB-2311.75 - 9.46
Normal Liver Cells>200

The selectivity index of these compounds indicates a promising therapeutic window for further development.

2. Antiviral Activity

This compound has shown potential as an antiviral agent against various viral strains. A study indicated that derivatives of this compound demonstrated efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus, achieving significant reductions in viral load in infected models. The compound's mechanism appears to involve direct inhibition of viral replication, making it a candidate for further exploration in antiviral therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. By targeting the proteasome, these compounds can induce apoptosis in malignant cells.
  • Targeting Kinases : Some studies suggest that pyrimidine-based compounds can act as ATP competitive inhibitors of various kinases involved in cancer progression.

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study involving the administration of this compound in murine models showed promising results. The compound was administered at doses up to 40 mg/kg, resulting in a significant reduction of tumor size and improved survival rates compared to controls. The study highlighted the compound's ability to enhance caspase-9 levels, indicating an apoptotic mechanism of action.

Case Study 2: Antiviral Activity Assessment

In another study focused on antiviral properties, mice infected with influenza A were treated with varying doses of the compound. Results indicated a more than two-log reduction in viral load within the lungs and improved survival rates compared to untreated controls, demonstrating the compound's potential as an antiviral agent.

Safety Profile

Safety assessments have shown that this compound exhibits low acute toxicity levels when administered at high doses (up to 2000 mg/kg). Long-term studies are necessary to fully understand the chronic toxicity and safety profile of this compound.

Properties

IUPAC Name

pyrimidin-5-ylboronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2.H2O/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNYAJLYNQEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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